![molecular formula C9H7ClO B1631036 3-Chlorocinnamaldehyde CAS No. 56578-37-1](/img/structure/B1631036.png)
3-Chlorocinnamaldehyde
Overview
Description
3-Chlorocinnamaldehyde, also known as 3-chloro-2-hydroxybenzaldehyde, is a widely used organic compound in the fields of chemistry and biochemistry. It is a colorless solid that is insoluble in water, but soluble in organic solvents. 3-Chlorocinnamaldehyde has a wide range of applications, from being used as a reagent in organic synthesis to being used in the development of pharmaceuticals.
Scientific Research Applications
Enzymatic Inhibition
- Inhibition of Tyrosinase : 4-Chlorocinnamaldehyde, a compound structurally similar to 3-Chlorocinnamaldehyde, demonstrated significant inhibitory effects on the enzyme tyrosinase, which is critical in the biosynthesis of melanin. This suggests potential applications in designing safer and more efficient tyrosinase inhibitors, relevant in conditions like hyperpigmentation and melanoma (Si et al., 2017).
Chemical Properties and Applications
- Cross-Linking in Bioprostheses and Drug Delivery : Glutaraldehyde, a related aldehyde to 3-Chlorocinnamaldehyde, has been used as a fixative in bioprostheses and drug delivery matrices. Its role in cross-linking impacts the biological performance of various bioprostheses, such as tissue heart valves, and drug delivery matrices (Jayakrishnan & Jameela, 1996).
Interaction with Cellular Components
- Effects on Erythrocyte Membrane Proteins : Studies involving glutaraldehyde and its interaction with erythrocytes show that similar compounds can have significant effects on cell membrane proteins, potentially offering insights into how 3-Chlorocinnamaldehyde might interact with cellular components (Marczak et al., 2007).
Potential for Phototoxicity Studies
- Investigation of Phototoxicity in Compounds : Research on chlorpromazine and its derivatives, which are structurally related to 3-Chlorocinnamaldehyde, highlights the importance of understanding the phototoxic and photoallergic reactions of chemical compounds. These studies may provide a framework for examining the phototoxic potential of 3-Chlorocinnamaldehyde (Palumbo et al., 2016).
properties
IUPAC Name |
(E)-3-(3-chlorophenyl)prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQLBYROWRZDHS-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297553 | |
Record name | (2E)-3-(3-Chlorophenyl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorocinnamaldehyde | |
CAS RN |
56578-37-1 | |
Record name | (2E)-3-(3-Chlorophenyl)-2-propenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56578-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(3-Chlorophenyl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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